7-Hydroxy-8-(hydroxymethyl)chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20050-50-4 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-hydroxy-8-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C10H8O4/c11-5-7-8(12)2-1-6-9(13)3-4-14-10(6)7/h1-4,11-12H,5H2 |
InChI Key |
YHPZNOCRGSDVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CO2)CO)O |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 7 Hydroxy 8 Hydroxymethyl Chromen 4 One and Its Derivatives
Strategies for the Construction of the 4H-Chromen-4-one Core
The formation of the 4H-chromen-4-one (or chromone) scaffold is a cornerstone of flavonoid and isoflavonoid (B1168493) chemistry. A variety of named reactions have been developed over the years, each with its own scope and limitations.
Several classical methods are routinely employed for the synthesis of the chromone (B188151) core, often starting from substituted phenols or o-hydroxyaryl ketones.
Claisen Condensation: This reaction involves the base-catalyzed condensation between an ester and another carbonyl compound. In the context of chromone synthesis, it is typically an intramolecular condensation of a 1,3-diketone precursor, which can be formed from an o-hydroxyacetophenone. The use of sodium hydride as a base has been shown to be effective in executing the Claisen condensation for the synthesis of 2-(2-phenylethyl)chromones. nih.gov Monoprotection of dihydroxyacetophenones can be critical for improving the yield of the Claisen condensation. nih.gov
Baker-Venkataraman Rearrangement: A widely used method for the synthesis of chromones and flavones, this rearrangement involves the transformation of o-acyloxyaryl ketones into the corresponding aryl β-diketones using a base. jk-sci.comwikipedia.org These diketones then undergo acid-catalyzed cyclodehydration to yield the chromone ring. wikipedia.org The reaction proceeds via the formation of an enolate followed by an acyl transfer. wikipedia.org A "soft-enolization" variant of the Baker-Venkataraman rearrangement has been developed for the synthesis of diversely substituted chromones. acs.orgacs.orgnih.gov
Kostanecki-Robinson Reaction: This method is used to form chromones or coumarins by the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. wikipedia.org The mechanism involves three main steps: O-acylation of the phenol (B47542), an intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone, and finally, elimination of the hydroxyl group to yield the chromone. wikipedia.org This reaction has been applied to various o-hydroxyacetophenones, including those with additional hydroxyl substitutions. researchgate.net
Simonis Chromone Cyclization: In this reaction, a phenol is condensed with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) to form a chromone. wikipedia.org The mechanism involves the activation of the ketone in the β-ketoester by P₂O₅, which then reacts with the phenolic hydroxyl group. Subsequently, the ester group is activated for electrophilic attack on the aromatic ring, leading to cyclization. wikipedia.org
Ruhemann's Reaction: While primarily known for the discovery of Ruhemann's purple from the reaction of ninhydrin (B49086) with amino acids, the term has also been associated with chromone synthesis, albeit less commonly. researchgate.netresearchgate.net It typically involves the reaction of phenols with acetylenic esters, where the phenol adds to the triple bond, followed by cyclization to form the chromone ring.
The following table summarizes these classical and modern synthetic approaches:
| Reaction | Starting Materials | Key Reagents/Conditions | Product |
|---|---|---|---|
| Claisen Condensation | o-Hydroxyacetophenone and an ester | Strong base (e.g., NaH) | Chromone |
| Baker-Venkataraman Rearrangement | o-Acyloxyaryl ketone | Base (e.g., KOH, NaH), followed by acid | Chromone |
| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketone and an aliphatic anhydride | Sodium salt of the corresponding acid | Chromone |
| Simonis Reaction | Phenol and a β-ketoester | P₂O₅ or H₃PO₄ | Chromone |
| Ruhemann's Reaction | Phenol and an acetylenic ester | Base | Chromone |
Modern synthetic methods often utilize transition metal catalysis to achieve high efficiency and functional group tolerance. Palladium-catalyzed reactions have emerged as a powerful tool for the construction of the chromone scaffold. One such approach involves the intramolecular acylation of alkenyl bromides with aldehydes. researchgate.netacs.org This method, using a catalyst system such as Pd(PPh₃)₄/Xphos with K₂CO₃ as the base, allows for the synthesis of a variety of functionalized chromones in moderate to good yields. researchgate.netacs.org
Other palladium-catalyzed methods include carbonylative cyclization reactions, which can be highly efficient for constructing the chromone ring from appropriate precursors.
Regioselective Functionalization for 7-Hydroxyl and 8-Hydroxymethyl Substitution
To synthesize the specific target compound, 7-Hydroxy-8-(hydroxymethyl)chromen-4-one, precise control over the placement of the hydroxyl and hydroxymethyl groups is essential. This is typically achieved by starting with a pre-functionalized aromatic ring or by regioselective modification of the chromone core.
The introduction of a hydroxymethyl group at the C8 position of a 7-hydroxychromone can be approached through a multi-step sequence.
Mannich-type reactions: The Mannich reaction on 7-hydroxychromones provides a route to introduce an aminomethyl group at the 8-position. This reaction involves the condensation of the 7-hydroxychromone with formaldehyde (B43269) and a secondary amine. Subsequent conversion of the 8-aminomethyl group to an 8-hydroxymethyl group can be achieved. For instance, acetylation of related 6-aminomethyl-7-hydroxyisoflavones, followed by hydrolysis, has been shown to yield the corresponding 6-hydroxymethyl derivatives, suggesting a viable pathway for the chromone series as well. researchgate.net
Another approach involves the formylation of the 8-position, followed by reduction. 7-Hydroxy-8-formylchromones can be prepared from 7-hydroxychromones via condensation with hexamethylenetetramine (HMTA) in acetic acid, followed by acid hydrolysis. researchgate.net The resulting 8-formyl group can then be reduced to the desired 8-hydroxymethyl group using standard reducing agents such as sodium borohydride.
Direct and selective hydroxylation of a pre-formed chromone at the 7-position is a challenging transformation. A more common and regiochemically controlled strategy is to start the synthesis with a precursor that already contains the desired hydroxyl group at the equivalent position. For the synthesis of 7-hydroxychromones, resorcinol (B1680541) (1,3-dihydroxybenzene) or its derivatives, such as 2,4-dihydroxyacetophenone, are frequently used as starting materials. This ensures the hydroxyl group is correctly positioned from the outset of the synthetic sequence.
The direct oxidation of a methyl group to a hydroxymethyl group at the 8-position of a 7-hydroxychromone is a potential synthetic route. While specific examples for this exact transformation on the chromone scaffold are not readily found in the literature, various methods for the oxidation of benzylic methyl groups are known in organic synthesis. These can include the use of oxidizing agents such as selenium dioxide or chromium-based reagents. However, the selectivity of such oxidations can be a challenge, especially in the presence of other sensitive functional groups on the chromone ring. The feasibility of this approach would depend on the development of a selective and high-yielding oxidation protocol for this specific substrate.
The following table outlines the strategies for regioselective functionalization:
| Functionalization Goal | Strategy | Key Intermediates/Reactions |
|---|---|---|
| Introduction of 8-Hydroxymethyl Group | Mannich Reaction and Conversion | 7-Hydroxy-8-aminomethylchromone → Acetylation → Hydrolysis |
| Formylation and Reduction | 7-Hydroxy-8-formylchromone → Reduction with NaBH₄ | |
| Introduction of 7-Hydroxyl Group | Use of Pre-functionalized Starting Material | Synthesis from Resorcinol or 2,4-Dihydroxyacetophenone |
| Conversion of 8-Methyl to 8-Hydroxymethyl | Direct Oxidation | Requires development of a selective oxidation method |
Multi-component Reaction Applications in Chromen-4-one Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and procedural simplicity, making it highly attractive for the synthesis of diverse heterocyclic scaffolds, including chromen-4-ones. acs.orgjcsp.org.pkresearchgate.net While a direct multi-component synthesis specifically targeting this compound is not extensively documented, the principles of MCRs can be applied to the synthesis of closely related and functionalized chromen-4-one cores.
One plausible strategy involves a three-component reaction utilizing a substituted phenol, an active methylene (B1212753) compound, and an aldehyde. For the synthesis of a precursor to the target molecule, such as an 8-formyl-7-hydroxychromen-4-one derivative, a suitably protected 2,4-dihydroxybenzaldehyde (B120756) derivative could serve as the phenolic component. The reaction would proceed through a series of tandem reactions, often initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to afford the chromen-4-one skeleton. jcsp.org.pk The choice of catalyst is crucial in these transformations, with various catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) being employed to facilitate the reaction. jcsp.org.pk
A representative multi-component approach to a functionalized chromen-4-one is outlined in the table below:
| Reactant A | Reactant B | Reactant C | Catalyst | Solvent | Product |
| 2,4-Dihydroxybenzaldehyde | Ethyl acetoacetate | Malononitrile | Piperidine | Ethanol | 2-Amino-7-hydroxy-4-oxo-4H-chromene-3-carbonitrile |
This table illustrates a general multi-component reaction for the synthesis of a functionalized chromen-4-one derivative. The specific synthesis of this compound via an MCR would require appropriately substituted starting materials.
The versatility of MCRs allows for the introduction of various substituents onto the chromen-4-one scaffold by simply varying the starting materials. This flexibility is particularly valuable for creating libraries of analogues for biological screening. Further functional group transformations, such as the reduction of a formyl group to a hydroxymethyl group, can then be carried out on the MCR product to yield the desired this compound.
Synthetic Pathways to Complex this compound Analogues
The synthesis of complex analogues of this compound often leverages the reactivity of the functional groups on the chromen-4-one core to build more elaborate structures, including fused heterocyclic systems. The presence of the hydroxyl group at the 7-position and the hydroxymethyl group at the 8-position provides two reactive sites for further chemical modifications. A common precursor for such syntheses is 8-formyl-7-hydroxychromone, which can be readily prepared and subsequently converted to the hydroxymethyl derivative or used directly in condensation reactions. researchgate.netresearchgate.net
One important strategy involves the annulation of additional heterocyclic rings onto the C7-C8 bond of the chromone nucleus, leading to angularly fused polycyclic compounds. dntb.gov.ua For instance, 8-formyl-7-hydroxychromones can react with various binucleophiles to construct fused pyrazole, isoxazole, or pyrimidine (B1678525) rings. researchgate.net These reactions typically proceed via an initial condensation with the formyl group, followed by an intramolecular cyclization involving the phenolic hydroxyl group.
The following table details a synthetic pathway to a complex fused chromone analogue starting from a related 8-formyl-7-hydroxycoumarin, which shares the key reactive functionalities with the corresponding chromen-4-one.
| Starting Material | Reagent(s) | Reaction Conditions | Intermediate/Product | Key Transformation(s) |
| 8-Formyl-7-hydroxy-4-methylcoumarin | N,N-Disubstituted cyanoacetamide | Piperidine, Ethanol, Reflux | (E)-2-Cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)acrylamide derivative | Knoevenagel condensation |
| (E)-2-Cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)acrylamide derivative | - | - | Fused pyridone-chromenone system | Intramolecular cyclization |
This table outlines a synthetic route to a complex analogue. The initial Knoevenagel condensation of the 8-formyl group with an active methylene compound is a key step in elaborating the chromone scaffold. researchgate.net
Furthermore, the hydroxyl group at the 7-position can be alkylated or acylated to introduce a variety of side chains, potentially modulating the biological activity of the resulting analogues. The hydroxymethyl group at the 8-position can also be a handle for further synthetic transformations, such as oxidation to the corresponding carboxylic acid or conversion to an aminomethyl group, thereby expanding the structural diversity of the synthesized analogues. These synthetic strategies provide access to a wide range of complex chromen-4-one derivatives for further investigation in medicinal chemistry and materials science. gu.se
Iv. Mechanistic Research and Target Identification of Chromen 4 One Derivatives
Exploration of Molecular Mechanisms of Action for Chromen-4-one Analogues
The diverse biological effects of chromen-4-one derivatives stem from their ability to interact with a variety of cellular components and modulate their functions. These interactions can lead to the inhibition of enzymes, interference with macromolecular functions, and the induction of specific cellular responses like apoptosis.
Chromen-4-one derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.
Pteridine Reductase 1 (PTR1): This enzyme is a crucial component in the folate biosynthesis pathway of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and African trypanosomiasis. nih.gov The chromen-4-one scaffold has been explored for the development of PTR1 inhibitors. nih.govnih.gov Flavonoids, which often contain the chromen-4-one core, have shown inhibitory activity against PTR1. nih.govnih.gov Structural studies have revealed that the chroman-4-one moiety can engage in π-stacking interactions within the enzyme's active site, providing a basis for the design of more potent and selective inhibitors. nih.gov
Beta-Glucuronidase (β-Glucuronidase): This enzyme is involved in the metabolism of various substances, and its overactivity has been linked to conditions like cancer and neonatal jaundice. nih.govnih.gov Several chromen-4-one derivatives have demonstrated significant inhibitory activity against β-glucuronidase. nih.govbenthamdirect.comeurekaselect.comresearchgate.net For instance, a study on coumarin (B35378) derivatives, which are structurally related to chromen-4-ones, identified 7,8-dihydroxy-4-methyl-2H-chromen-2-one as an inhibitor of E. coli β-glucuronidase with an IC50 value of 52.39 ± 1.85 µM. benthamdirect.comeurekaselect.comresearchgate.net The inhibitory activity is influenced by the substitution pattern on the chromen-4-one skeleton. benthamdirect.comeurekaselect.comresearchgate.net
| Compound Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| Chroman-4-one Analogues | Pteridine Reductase 1 (PTR1) | Inhibitory activity against parasitic enzymes; binding mode involves π-stacking interactions. | nih.govnih.gov |
| Coumarin Derivatives (related to Chromen-4-ones) | Beta-Glucuronidase | 7,8-dihydroxy-4-methyl-2H-chromen-2-one showed an IC50 of 52.39 ± 1.85 µM. | benthamdirect.comeurekaselect.comresearchgate.net |
The biological activity of chromen-4-one derivatives is also attributed to their interactions with essential macromolecules such as proteins and DNA. For instance, certain chromone (B188151) derivatives have been proposed to exert their anticancer effects by inhibiting topoisomerase enzymes, which are critical for DNA replication and repair. nih.gov Additionally, computational studies have suggested that some 4H-chromone derivatives could act as inhibitors of Bcr-Abl tyrosine kinase, an important enzyme in certain types of leukemia. nih.gov The planar structure of the chromen-4-one ring system allows for intercalation into DNA or binding to the active sites of various proteins.
Identification of Specific Biological Targets for Chromen-4-one Scaffolds
Beyond general enzyme inhibition, research has focused on identifying specific protein targets for the chromen-4-one scaffold, leading to the development of molecules with more defined mechanisms of action.
G Protein-Coupled Receptors (GPCRs): The lipid-activated GPCR, GPR55, has been identified as a target for chromen-4-one derivatives. acs.org By modifying the chromen-4-one core, researchers have developed both agonists and antagonists for GPR55, which is implicated in inflammation, pain, and cancer. acs.org
Sirtuin 2 (SIRT2): Chroman-4-ones have been developed as potent and selective inhibitors of SIRT2, a deacetylase enzyme involved in various cellular processes. acs.org These inhibitors have shown antiproliferative effects in cancer cell lines, suggesting that SIRT2 is a viable target for anticancer therapies based on the chromen-4-one scaffold. acs.org
DNA-Dependent Protein Kinase (DNA-PK): Substituted chromen-4-ones have been identified as potent inhibitors of DNA-PK, an enzyme crucial for DNA double-strand break repair. nih.gov Compounds like 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one (NU7441) have shown excellent inhibitory activity with an IC50 of 13 nM and have been shown to sensitize cancer cells to radiation and chemotherapy. nih.gov
| Biological Target | Chromen-4-one Derivative Type | Observed Effect | Reference |
|---|---|---|---|
| G Protein-Coupled Receptor GPR55 | Substituted Chromen-4-one-2-carboxylic acids | Development of both agonists and antagonists. | acs.org |
| Sirtuin 2 (SIRT2) | Chroman-4-ones | Potent and selective inhibition, leading to antiproliferative effects in cancer cells. | acs.org |
| DNA-Dependent Protein Kinase (DNA-PK) | 2-N-morpholino-8-substituted chromen-4-ones | Potent inhibition, sensitizing cancer cells to radiotherapy and chemotherapy. | nih.gov |
Research into Synergistic Biological Effects of Chromen-4-one Combinations
While there is no specific information on the synergistic effects of 7-Hydroxy-8-(hydroxymethyl)chromen-4-one, the potential for chromen-4-one derivatives to act synergistically with other therapeutic agents is an active area of research. For example, the DNA-PK inhibitor NU7441, a chromen-4-one derivative, has been shown to potentiate the cytotoxicity of the topoisomerase II inhibitor etoposide. nih.gov This suggests that combining chromen-4-one-based drugs with other anticancer agents could be a promising therapeutic strategy.
Phenotypic Screening Approaches with Chromen-4-one Scaffolds
Phenotypic screening is a drug discovery paradigm where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the drug's specific molecular target. youtube.combiorxiv.org This approach is particularly useful for identifying first-in-class drugs and for complex diseases where the underlying biology is not fully understood. youtube.comnih.gov
Chromen-4-one scaffolds, due to their structural diversity and wide range of biological activities, are well-suited for inclusion in compound libraries used for phenotypic screening. researchgate.netnih.gov By screening libraries containing chromen-4-one derivatives against various disease models, researchers can identify compounds that induce a desired phenotypic change, such as the inhibition of cancer cell growth or the reduction of inflammation. acs.orgnih.gov Subsequent target deconvolution studies can then be performed to identify the molecular target responsible for the observed effect. This approach has the potential to uncover novel mechanisms of action and new therapeutic targets for the chromen-4-one class of compounds.
V. Theoretical and Computational Chemistry Approaches for 7 Hydroxy 8 Hydroxymethyl Chromen 4 One
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model molecular geometry, energy levels, and electron distribution, which are key determinants of a compound's chemical behavior.
Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules. mdpi.commdpi.com It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine a molecule's optimized geometry, vibrational frequencies, and other electronic properties. researchgate.net For instance, in studies of related coumarin (B35378) derivatives, DFT calculations using the B3LYP hybrid functional with a 6-311++G(d,p) basis set have been employed to calculate molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.netresearchgate.net Such analyses confirm that the optimized molecular structures correspond to a minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies. uomphysics.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. In a study on the related compound 8-formyl-7-hydroxy-4-methylcoumarin, the HOMO-LUMO energy gap was calculated to understand its molecular stability and charge transfer properties. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Correlates with chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. deeporigin.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. wolfram.com The map uses a color scale to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
MEP analysis on analogous compounds like 7-hydroxy flavone (B191248) and other coumarin derivatives has been used to identify the nucleophilic and electrophilic regions. uomphysics.netresearchgate.net For these molecules, the negative potential is typically concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, while positive potentials are found near the hydrogen atoms. uomphysics.net
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. tanaffosjournal.irnih.gov Docking predicts the preferred binding orientation and affinity of a ligand, while MD simulations provide insights into the dynamic behavior and stability of the ligand-target complex over time. nih.govknu.edu.af
Molecular docking is a crucial tool in drug discovery for predicting how a ligand binds to the active site of a target protein. nih.gov The process involves generating various conformations of the ligand within the binding site and scoring them based on their binding energy. nih.gov A lower binding energy typically indicates a more favorable and stable interaction.
Studies on similar flavonoid and coumarin compounds have used docking to explore their binding modes with various enzymes. mdpi.com These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. biointerfaceresearch.com For example, docking studies on 7-hydroxymitragynine (B600473) with plasma proteins identified specific binding sites and the types of interactions involved in complexation. biointerfaceresearch.com
| Interaction Type | Description |
|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O, N) and another nearby electronegative atom. |
| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment. Includes interactions like pi-pi stacking and pi-alkyl. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
Theoretical Prediction of Reactivity and Stability Indices
Conceptual DFT provides a framework for defining chemical concepts and reactivity indices based on the response of a system's energy to changes in the number of electrons or the external potential. mdpi.com These indices offer a quantitative measure of a molecule's reactivity and stability.
Vi. Natural Occurrence and Biosynthetic Pathways of Chromen 4 One Analogues
Phytochemical and Mycological Investigations of Chromen-4-one Isolation
The investigation into natural sources has led to the isolation of a large number of chromone-based compounds. nih.gov These efforts have unveiled novel chromones and chromanones, which are structurally similar but lack a double bond between carbons C-2 and C-3. nih.govresearchgate.net Scientific exploration of plants and fungi for such compounds is considered fundamental to discovering new chemical entities that could address global health challenges. nih.gov
While specific isolation of 7-Hydroxy-8-(hydroxymethyl)chromen-4-one is not extensively detailed in the provided search results, the isolation of closely related hydroxylated and methoxylated chromone (B188151) derivatives from various natural sources is well-documented. For instance, 5,7-Dihydroxy-2-hydroxymethylchromone has been identified, showcasing the natural occurrence of the hydroxymethyl group on the chromone scaffold. researchgate.net
Investigations into different plant and fungal species have yielded a variety of chromones with diverse substitution patterns. For example, Aloe species are known to be a rich source of chromone derivatives. Mycological investigations have also proven fruitful, with endophytic fungi being a source of various bioactive isocoumarins, which are isomers of coumarins and structurally related to chromones. nih.gov Additionally, a novel 4H-chromen-4-one derivative was isolated from the marine actinomycete Streptomyces ovatisporus, highlighting the potential of marine microorganisms as a source of new chromone compounds. nih.gov
The following table summarizes the isolation of representative chromone derivatives from natural sources, illustrating the structural diversity and the types of organisms from which they are derived.
| Compound Name | Natural Source | Source Type |
| 5,7-Dihydroxy-2-hydroxymethylchromone | Drynaria roosii | Plant |
| Eugenin (5,7-Dihydroxy-2-methylchromone) | Multiple plant species | Plant |
| Noreugenin (5,7-Dihydroxy-2-methylchromone) | Multiple plant species | Plant |
| Pestalotiopsone A-F | Pestalotiopsis sp. | Fungus |
| 2-(2-Phenylethyl)chromone derivatives | Aquilaria species (Agarwood) | Plant |
| A novel 4H-chromen-4-one derivative | Streptomyces ovatisporus S4702T | Marine Bacterium |
Elucidation of Biosynthetic Routes to Chromen-4-one Core Structures in Organisms
The biosynthesis of the chromen-4-one core in organisms is a complex process that is believed to follow the polyketide pathway. This pathway involves the sequential condensation of acetate (B1210297) units (in the form of acetyl-CoA and malonyl-CoA) to form a poly-β-keto chain. This chain then undergoes intramolecular cyclization and aromatization to yield the fundamental chromone scaffold.
Further modifications, such as hydroxylation, methylation, and glycosylation, are carried out by specific enzymes to produce the vast array of naturally occurring chromone derivatives. The substitution patterns observed in natural chromones, such as the common 5,7-dihydroxy substitution, are a direct result of the specific folding of the polyketide chain during biosynthesis and the subsequent enzymatic modifications. The presence of substituents at various positions on the chromone ring, including the C-2, C-3, C-5, C-6, C-7, and C-8 positions, points to a diverse set of biosynthetic enzymes capable of modifying the core structure.
Structural Diversity of Naturally Derived Chromen-4-one Compounds with Oxygenated Substituents
Nature has produced a remarkable diversity of chromen-4-one compounds featuring oxygenated substituents. These substituents, including hydroxyl (-OH), methoxy (B1213986) (-OCH3), and glycosidic linkages, significantly influence the physicochemical properties and biological activities of the molecules. Phytochemical studies have revealed that hydroxylation is a common feature, with compounds often possessing multiple hydroxyl groups on the benzene (B151609) ring, such as in 5,7-dihydroxy-2-methylchromone (Noreugenin) and its methylated counterpart, Eugenin. researchgate.net
The position and number of these oxygenated groups contribute to the structural variety. For example, in addition to the common 5- and 7-positions, oxygenation can also occur at the C-6 and C-8 positions. The side chain at the C-2 position can also be oxygenated, as seen in 5,7-Dihydroxy-2-hydroxymethylchromone. researchgate.net Fungal sources have yielded chromones with unique oxygenation patterns, such as the Pestalotiopsones from Pestalotiopsis species. researchgate.net The structural diversity is further expanded by the formation of dimers and other complex structures derived from simpler chromone units. This wide array of naturally occurring oxygenated chromones underscores the versatility of the biosynthetic machinery in plants and microorganisms.
The table below showcases a selection of naturally derived chromen-4-one compounds with various oxygenated substituents, highlighting their structural diversity.
| Compound Name | Structure | Key Oxygenated Substituents |
| 5,7-Dihydroxy-2-methylchromone (Noreugenin) | 5-OH, 7-OH | |
| 5,7-Dihydroxy-2-hydroxymethylchromone | 2-CH2OH, 5-OH, 7-OH | |
| Eugenin | 2-CH3, 5-OH, 7-OCH3 | |
| Khellin | 2-CH3, 4-OCH3, 7-OCH3, Furan ring fusion | |
| 6,7-Dimethoxy-2-(2-phenylethyl) chromone | 6-OCH3, 7-OCH3 |
Vii. Advanced Analytical Methodologies in Chromen 4 One Research
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for elucidating the molecular structure of chromen-4-one derivatives. Each technique provides unique information about the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 7-Hydroxy-8-(hydroxymethyl)chromen-4-one, one would expect to see distinct signals for the aromatic protons on the chromenone core, the protons of the hydroxymethyl group (-CH₂OH), and the phenolic and alcoholic hydroxyl protons. The splitting patterns (singlet, doublet, triplet, etc.) help to establish the connectivity of the atoms.
¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of chemically distinct carbons and their functional group type (e.g., C=O, C-O, aromatic C-H, C-C). The carbonyl carbon (C=O) of the pyranone ring typically appears far downfield in the spectrum. nih.gov
Illustrative ¹H and ¹³C NMR Data for a Related Chromenone Structure The following table contains representative data for a similar compound, 8-formyl-7-hydroxy-4-methylcoumarin, to illustrate typical chemical shifts.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₃ | 2.45 (s) | 18.8 |
| C₃-H | 6.23 (s) | 112.2 |
| C₆-H | 6.91-6.94 (d) | 114.0 |
| C₅-H | 7.73-7.76 (d) | 133.7 |
| -OH | 12.24 (s) | - |
| C=O (pyrone) | - | 160.2 |
| C-OH | - | 164.0 |
| Data derived from a study on 8-formyl-7-hydroxy-4-methylcoumarin. rsc.org |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum offers additional clues about the molecule's structure, as specific fragments are characteristic of certain functional groups or structural motifs. For instance, in the analysis of a related coumarin (B35378) derivative, the molecular ion peak [M+H]⁺ was observed, confirming its molecular weight. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific bonds. For this compound, characteristic IR absorption bands would be expected for the hydroxyl (-OH) group, the carbonyl (C=O) group of the pyranone ring, aromatic C=C bonds, and C-O bonds.
Typical IR Absorption Frequencies for Chromenone Functional Groups
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200-3600 |
| C=O (ketone) | Stretching | 1650-1730 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O | Stretching | 1000-1300 |
| These are general frequency ranges; specific values depend on the molecular environment. |
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's absolute configuration and conformation.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the construction of a three-dimensional electron density map, from which the positions of the individual atoms can be determined.
In studies of related compounds like 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate, X-ray crystallography has shown that the coumarin ring system is planar. researchgate.net The analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how the molecules are packed in the crystal lattice. researchgate.net For example, in one derivative, intermolecular O—H···O hydrogen bonding and π–π interactions with a centroid–centroid separation of 3.536 Å were observed, linking the molecules into a complex network. researchgate.net
Chromatographic Separation Techniques for Isolation and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The isolation and purification of chromen-4-one derivatives from synthesis reaction mixtures or natural extracts are routinely achieved using these methods.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for column chromatography.
Column Chromatography: This is a primary preparative technique used to separate and purify larger quantities of compounds. A stationary phase (e.g., silica (B1680970) gel, alumina) is packed into a column, and a solvent (the mobile phase) is passed through it. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through a column with smaller particle sizes, leading to much higher resolution and faster separation times. It can be used for both analytical (quantification) and preparative (purification) purposes. The use of a high pH-tolerable HPLC column can be advantageous for the separation of alkaloids and other pH-sensitive compounds. researchgate.net
Advanced Hyphenated Techniques in Structural Characterization
Hyphenated techniques couple a separation method with a spectroscopic detection method online, providing a powerful tool for analyzing complex mixtures. nih.gov This approach combines the separation power of chromatography with the identification capabilities of spectroscopy. chemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is separated by GC, and the eluted components are directly introduced into a mass spectrometer for immediate identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and widely used hyphenated technique, particularly for non-volatile or thermally unstable compounds. It couples the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry. This allows for the determination of the molecular weights of individual components in a mixture as they are separated, making it invaluable for the analysis of reaction products, natural product extracts, and metabolic studies. sciex.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples an HPLC system with an NMR spectrometer. It allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing detailed structural information on the components of a mixture without the need for prior isolation.
These advanced hyphenated methods significantly reduce the time and effort required for compound identification and structural elucidation in complex samples encountered in chromen-4-one research. nih.gov
Q & A
Q. How can kinetic studies elucidate reaction mechanisms of chromen-4-one derivative formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
